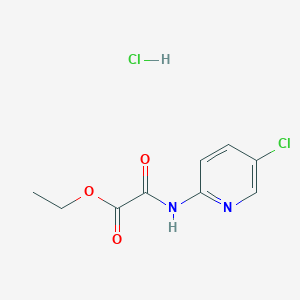

Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride

Description

Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride (CAS: 1243308-37-3) is a specialized organic compound with the molecular formula C₉H₁₀Cl₂N₂O₃ and a molecular weight of 265.09 g/mol . It is a white to off-white solid, commonly utilized as a key intermediate in pharmaceutical synthesis, particularly for anticoagulant drugs like Edoxaban-d6 (an isotope-labeled analog of Edoxaban) . The compound features a 5-chloropyridin-2-yl moiety linked via an oxoacetate ester group, with a hydrochloride salt enhancing its stability and solubility for synthetic applications .

Its synthesis involves coupling reactions, such as the condensation of ethyl 2-chloro-2-oxoacetate with 5-chloro-2-aminopyridine derivatives under basic conditions (e.g., triethylamine in acetonitrile), achieving yields exceeding 89% in optimized protocols . The compound’s structural and functional attributes make it critical in constructing complex molecules targeting factor Xa inhibition .

Properties

IUPAC Name |

ethyl 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O3.ClH/c1-2-15-9(14)8(13)12-7-4-3-6(10)5-11-7;/h3-5H,2H2,1H3,(H,11,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZWJPQKNPCTYCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=NC=C(C=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243308-37-3 | |

| Record name | Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride typically involves the reaction of 5-chloropyridin-2-amine with ethyl oxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions include maintaining a low temperature to control the reactivity and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into amine derivatives.

Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride involves its interaction with specific molecular targets. The chloropyridinyl group can bind to active sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- The 5-chloropyridin-2-yl group in the target compound enhances electronic and steric properties, favoring interactions with enzymatic targets (e.g., factor Xa) compared to simpler phenyl or bromophenyl analogues .

- Hydrochloride salt improves crystallinity and solubility in polar solvents, unlike the free acid form (CAS: 552850-73-4), which is less stable and harder to handle .

Synthetic Efficiency :

- Yields for the target compound (~89–93%) align with structurally similar esters (e.g., 8–1 and 8–8 at 91–92%), indicating robust reactivity of oxoacetate esters under mild conditions .

- Bulkier derivatives (e.g., Boc-protected allylamine in ) require more complex purification but offer stereochemical control .

Pharmacological Relevance: Unlike analogues with phenyl or bromophenyl groups, the 5-chloropyridin-2-yl moiety in the target compound is critical for binding to the S4 pocket of factor Xa, a feature leveraged in Edoxaban’s design . Compounds like zopiclone (a non-benzodiazepine sedative) share the 5-chloropyridin-2-yl scaffold but differ in downstream functional groups, highlighting substituent-driven divergence in bioactivity .

Biological Activity

Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride (CAS Number: 1243308-37-3) is a chemical compound with notable potential in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals. This article provides a detailed overview of its biological activity, including its applications, mechanisms of action, and relevant research findings.

Applications in Pharmaceutical Research

This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown promise in the following areas:

- Anticancer Activity : Compounds derived from this structure have been studied for their potential to inhibit cancer cell proliferation. Research indicates that modifications can lead to enhanced biological activity against various cancer types .

- Antimicrobial Properties : The compound exhibits significant antitrypanosomal and antiplasmodial activities, suggesting potential applications in treating diseases caused by Trypanosoma and Plasmodium species .

- Anti-inflammatory Effects : Its derivatives are also being explored for anti-inflammatory applications, with studies indicating a capacity to modulate inflammatory pathways .

The biological activity of this compound is largely attributed to its ability to interact with specific biomolecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways associated with cancer and inflammation.

- Cellular Interaction : Studies suggest that it can influence cellular signaling pathways, potentially leading to apoptosis in cancer cells .

Case Studies

-

Study on Anticancer Activity :

- A recent study evaluated the anticancer properties of several derivatives of this compound. Results indicated that certain modifications significantly increased cytotoxicity against breast cancer cell lines, demonstrating IC50 values lower than standard chemotherapeutic agents .

-

Antimicrobial Efficacy :

- In vitro tests revealed that some derivatives exhibited potent antitrypanosomal activity, with effective concentrations leading to over 80% inhibition of Trypanosoma brucei growth within 48 hours .

Comparative Analysis

The following table summarizes the unique features and biological activities of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | C9H10Cl2N2O3 | Contains a chlorinated pyridine ring | Anticancer, Antimicrobial |

| Ethyl 2-amino-3-(5-chloropyridin-2-yl)propanoate | C11H12ClN | Propanoate moiety; different profile | Limited data on anticancer effects |

| 5-Chloro-2-pyridinamine | C5H5ClN | Simpler structure; lacks ester functionality | Minimal biological activity reported |

Q & A

Q. What are the common synthetic routes for Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via nucleophilic substitution between 5-chloro-2-aminopyridine and ethyl chloroacetate derivatives. A key method involves reacting 5-chloro-2-aminopyridine with ethyl 2-chloro-2-oxoacetate in the presence of a base (e.g., triethylamine) and acetonitrile as a solvent. Optimizing reaction temperature (e.g., 60°C) and stoichiometric ratios improves yields up to 89.2% . Post-synthesis purification often includes filtration and reduced-pressure drying to isolate the hydrochloride salt .

Q. How is the compound structurally characterized, and what analytical techniques are most effective?

Structural confirmation relies on NMR (¹H and ¹³C), mass spectrometry, and HPLC. The hydrochloride form’s solubility in polar solvents (e.g., DMSO) facilitates analysis. For impurity profiling, techniques like LC-MS or GC-MS are critical, especially when the compound is used as a reference standard in pharmaceutical synthesis . Crystallinity and purity are validated via X-ray diffraction and melting point analysis .

Q. What are the primary applications of this compound in medicinal chemistry research?

It serves as a key intermediate in synthesizing Edoxaban-d6, an isotopically labeled analog of the anticoagulant Edoxaban, which inhibits factor Xa. Its role in forming amide bonds during multi-step drug synthesis is well-documented, particularly in coupling reactions with cyclohexylcarbamates or thiazolo-pyridine derivatives .

Advanced Research Questions

Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?

Scaling up introduces challenges in controlling exothermic reactions and by-product formation. For instance, gas evolution during deprotection steps requires careful temperature modulation . Industrial-scale synthesis may employ continuous flow reactors to enhance mixing and heat dissipation. Impurity control during amide bond formation (e.g., unreacted starting materials) necessitates rigorous in-process monitoring via inline spectroscopy .

Q. How do researchers address contradictions in reported solubility or stability data for this compound?

Discrepancies in solubility (e.g., water vs. organic solvents) stem from the hydrochloride salt’s hygroscopic nature. Stability studies under varying pH and temperature conditions (e.g., 2–8°C storage in inert atmospheres) are critical for reproducible results . Advanced techniques like dynamic vapor sorption (DVS) analyze hygroscopicity, while accelerated stability testing (40°C/75% RH) identifies degradation pathways .

Q. What strategies are employed to minimize impurities when using this compound as a reference standard?

High-purity batches (≥99%) are achieved via recrystallization from ethanol/water mixtures or preparative HPLC. Residual solvents (e.g., acetonitrile) are monitored using headspace GC-MS. For impurity profiling, orthogonal methods like ion chromatography detect inorganic salts (e.g., chloride counterions) . Structural analogs (e.g., bromine-substituted derivatives) are used as internal standards to quantify trace impurities .

Q. What mechanistic insights explain its role in factor Xa inhibition during Edoxaban synthesis?

The compound’s pyridine ring and chloro-substituent enhance binding affinity to factor Xa’s S4 pocket. Computational docking studies reveal that the 5-chloro group stabilizes hydrophobic interactions with Tyr228 and Trp215 residues. Modifications to the oxoacetate moiety (e.g., ethyl ester vs. free acid) impact bioavailability by altering solubility and metabolic stability .

Data Contradiction Analysis

- Molecular Weight Discrepancies : Some sources report the molecular weight as 265.09 g/mol , while others cite 228.63 g/mol . This arises from inconsistent inclusion of the hydrochloride counterion in calculations. Researchers must verify whether the free base (C₉H₁₀ClN₂O₃; MW 228.63) or hydrochloride salt (C₉H₁₀Cl₂N₂O₃; MW 265.09) is specified .

- Synthetic Yields : Reported yields range from 70% to 89.2%, influenced by solvent choice (acetonitrile vs. THF) and base (triethylamine vs. NaHCO₃). Contradictions highlight the need for standardized protocols in substrate activation and catalyst selection .

Methodological Recommendations

- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients for lab-scale synthesis .

- Analytical Workflow : Combine ¹H NMR (DMSO-d₆) for functional group analysis, LC-MS for purity, and DSC for thermal stability .

- Safety : Adopt PPE for handling (H302/H319/H372 hazards) and avoid aqueous waste disposal due to aquatic toxicity (H410) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.